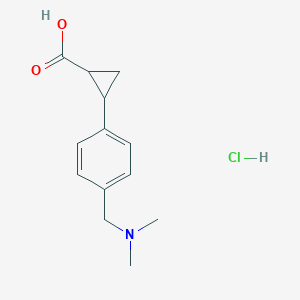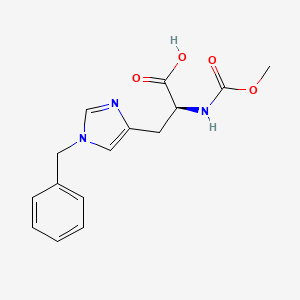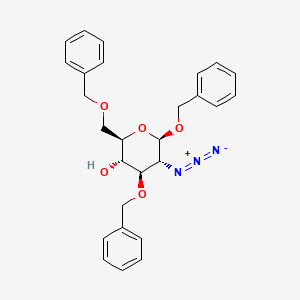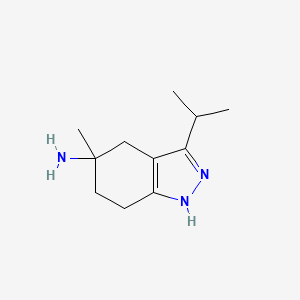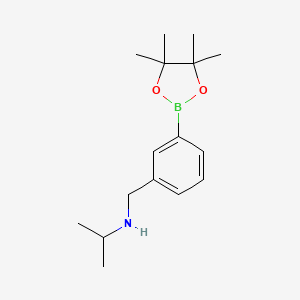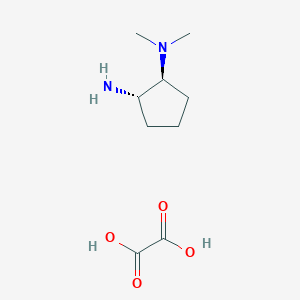
1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11BrO3. This compound is characterized by the presence of a bromine atom, a carboxymethyl group, and a phenyl ring attached to a propan-2-one backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-(carboxymethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or alkanes.
Applications De Recherche Scientifique
1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one involves its reactivity with various molecular targets. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The carboxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1-Bromo-3-phenylpropane: Similar structure but lacks the carboxymethyl group.
2-Bromo-1-phenylpropane: Similar structure but with the bromine atom at a different position.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a carboxymethyl group.
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
2-[2-(3-bromo-2-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11BrO3/c12-7-10(13)5-8-3-1-2-4-9(8)6-11(14)15/h1-4H,5-7H2,(H,14,15) |
Clé InChI |
ZHMVWHNASHOHAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)CBr)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





